Product packaging for alpha-Saxitoxinol(Cat. No.:CAS No. 75420-34-7)

alpha-Saxitoxinol

Cat. No.: B1681487
CAS No.: 75420-34-7
M. Wt: 283.29 g/mol
InChI Key: NILHUXIFTLLDPJ-LKCKTBJASA-N
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Description

Classification and Analogous Relationships within Paralytic Shellfish Toxins

The paralytic shellfish toxins encompass over 50 structurally related neurotoxins, with saxitoxin (B1146349) (STX) serving as the foundational compound nih.govmdpi.commdpi.com. These toxins are broadly classified based on their structural modifications, including non-sulfated, mono-sulfated, di-sulfated, decarbamoylated, and hydrophobic analogs nih.gov. Saxitoxinol, also referred to as dihydrosaxitoxin, is specifically identified as a 12-deoxy analogue of saxitoxin researchgate.net. This designation highlights a structural difference where a hydrated ketone at the C12 position in saxitoxin is replaced with a hydroxyl group in saxitoxinol mdpi.com. Alpha-Saxitoxinol is an epimer of dihydrosaxitoxin medchemexpress.com.

The chemical formula for Saxitoxinol is C₁₀H₁₇N₇O₃, and its molecular weight is approximately 283.29 g/mol medkoo.commedchemexpress.comnih.govrcsb.org. Its intricate chemical architecture, characterized by a unique tricyclic system and the presence of multiple heteroatoms, contributes to the complexity observed across the PST family medkoo.comrcsb.orgchemistryviews.orgontosight.ai.

Table 1: Key Chemical Properties of Saxitoxinol

PropertyValueSource
Molecular FormulaC₁₀H₁₇N₇O₃ nih.govrcsb.org
Molecular Weight283.29 g/mol nih.govrcsb.org
CAS Number75420-34-7 medkoo.comnih.gov
PubChem CID49789083 nih.gov
SynonymsDihydrosaxitoxin, (3H)-Saxitoxinol, STXOL medkoo.comnih.gov

Historical Perspective on the Discovery of Related Natural Products

The history of PST research is closely tied to the discovery of saxitoxin. Saxitoxin was first isolated in its pure form in 1957 from the Alaskan butter clam, Saxidomus giganteus, which also gave the toxin its name wikipedia.orgnih.govchemistryviews.orgnih.govnih.gov. The highly polar nature of saxitoxin presented significant challenges for its structural elucidation, which was finally achieved independently by two research groups in 1975, eighteen years after its initial isolation nih.gov.

Early investigations into the biosynthesis of PSTs, conducted in the 1980s, utilized feeding experiments with labeled amino acids and acetic acid. These studies indicated that acetic acid, arginine, and S-adenosyl methionine are fundamental building blocks for the synthesis of PST molecules scispace.com. More recently, the saxitoxin biosynthetic gene cluster (sxt) has been identified in cyanobacteria, providing deeper insights into the genetic basis of their production nih.govnih.govnoaa.gov.

Contemporary Significance in Natural Product Chemistry Research

In contemporary natural product chemistry research, Saxitoxinol and other PSTs hold significant importance due to their potent and specific interaction with voltage-gated sodium channels medkoo.commdpi.comresearchgate.net. This characteristic makes them invaluable as biochemical tools for investigating the structure and function of these crucial ion channels and their roles in various neurological processes and disorders ontosight.airesearchgate.net.

Current research endeavors are focused on unraveling the intricate details of PST biosynthesis, including the identification of novel analogs and the enzymatic pathways involved in their formation nih.govscispace.comnoaa.govresearchgate.net. The elucidation of the saxitoxin biosynthetic gene cluster has opened new avenues for exploring the pharmaceutical potential of these compounds nih.gov. Efforts in chemical synthesis are also ongoing to provide access to saxitoxin and its derivatives, including saxitoxinol, in sufficient quantities for detailed pharmacological studies and potential therapeutic applications researchgate.netresearchgate.net. Furthermore, understanding the enzymes responsible for PST transformations is critical for developing methods to obtain pure toxin analogues, which are essential for drug development and as analytical reference standards nih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N7O3 B1681487 alpha-Saxitoxinol CAS No. 75420-34-7

Properties

CAS No.

75420-34-7

Molecular Formula

C10H17N7O3

Molecular Weight

283.29 g/mol

IUPAC Name

[(3aS,4R,10R,10aS)-2,6-diamino-10-hydroxy-1,3a,4,8,9,10-hexahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate

InChI

InChI=1S/C10H17N7O3/c11-7-15-6-4(3-20-9(13)19)14-8(12)17-2-1-5(18)10(6,17)16-7/h4-6,18H,1-3H2,(H2,12,14)(H2,13,19)(H3,11,15,16)/t4-,5+,6-,10+/m0/s1

InChI Key

NILHUXIFTLLDPJ-LKCKTBJASA-N

Isomeric SMILES

C1CN2C(=N[C@H]([C@H]3C2([C@@H]1O)N=C(N3)N)COC(=O)N)N

Canonical SMILES

C1CN2C(=NC(C3C2(C1O)N=C(N3)N)COC(=O)N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Saxitoxinol;  Dihydrosaxitoxin;  STXOL; 

Origin of Product

United States

Enzymatic and Chemical Biotransformations of Saxitoxinol and Its Congeners

In Vivo Biotransformation Mechanisms

The biotransformation of saxitoxinol and its congeners occurs through complex enzymatic processes within marine invertebrates, microbial communities, and the toxin-producing organisms themselves. These in vivo mechanisms often lead to structural modifications that alter the toxicity and fate of these potent neurotoxins.

Enzymatic Interconversions in Marine Invertebrates

Marine invertebrates, particularly filter-feeding bivalves such as shellfish, crustaceans, and mollusks, accumulate PSTs by feeding on toxin-producing dinoflagellates and cyanobacteria. Within these invertebrates, enzymatic interconversions of PSTs are common, leading to diverse toxin profiles that may differ significantly from those of the primary producers. For instance, enzymatic transformation of carbamoyl (B1232498) and carbamoyl-N sulfated toxins into decarbamoyl compounds has been observed in clams like Prothotheca staminea. wikipedia.org The digestive gland of certain bivalve species, such as the clam S. solida, can rapidly decarbamoylate toxins, converting up to 95% of carbamoyl and N-sulfocarbamoyl toxins within 24 hours of incubation. hznu.edu.cn

Microbial Bioconversion Pathways of Saxitoxinol

Microorganisms, particularly bacteria, play a significant role in the bioconversion of saxitoxinol and its related PSTs. Bacteria isolated from dinoflagellates, bivalves, and other marine invertebrates are known to catalyze the N1 reduction of PSTs. hznu.edu.cn For example, N1 reduction of GTX1+4 to GTX2+3 has been observed in cultures of α- and γ-Proteobacteria isolated from toxic dinoflagellates (Alexandrium tamarense and A. lusitanicum) and non-toxic species (Scrippsiella trochoidea). hznu.edu.cn Additionally, Pseudomonas sp. and Vibrio sp. isolated from the viscera of crabs and turban shells have shown similar N1 reduction activities. hznu.edu.cn These microbial transformations contribute to the diverse array of PSTs found in marine environments and within accumulating organisms.

Proposed Biotransformation Pathways in Producing Organisms

The biosynthesis of saxitoxin (B1146349) and its analogs, including saxitoxinol, in producing organisms like cyanobacteria (Anabaena, Cylindrospermopsis, Aphanizomenon, Planktothrix, Lyngbya) and marine dinoflagellates (Alexandrium, Gymnodinium, Pyrodinium) involves a series of enzymatic steps. nih.gov The saxitoxin biosynthetic gene cluster (sxt) provides insights into these pathways. nih.govfishersci.ca

A key intermediate in this pathway is β-saxitoxinol. Following its formation, a second Rieske oxygenase, SxtT, catalyzes the hydroxylation at the C12 position, leading to the generation of the final saxitoxin structure. hznu.edu.cnfishersci.cafishersci.ca This hydroxylation is a critical step in the maturation of the toxin. Further elaborations of the saxitoxin molecule, such as hydroxylations and sulfurylations, are carried out by other enzymes to produce the neosaxitoxin, gonyautoxin, and C-toxin series of natural products. fishersci.ca For instance, the Rieske oxygenase GxtA catalyzes hydroxylation at the C11 position, while sulfotransferases like SxtN and SxtSUL target the amide nitrogen and the C11 hydroxyl group, respectively. fishersci.ca

The following table summarizes key enzymatic transformations observed in PST biosynthesis and biotransformation:

Enzyme/ProcessSubstrateProductOrganism/ContextReference
SxtT (Rieske oxygenase)β-SaxitoxinolSaxitoxinCyanobacteria, Dinoflagellates hznu.edu.cnfishersci.cafishersci.ca
GxtA (Rieske oxygenase)Saxitoxin11-β-hydroxysaxitoxinCyanobacteria fishersci.caepa.gov
SxtN (N-sulfotransferase)Saxitoxin, α-Saxitoxinol, β-Saxitoxinol, dideoxysaxitoxinGTX5, sulfonated productsCyanobacteria epa.govwikipedia.org
SxtSUL (O-sulfotransferase)11-β-hydroxylated precursorsGTX1-GTX4Cyanobacteria epa.govwikipedia.org
DecarbamoylaseCarbamoyl/N-sulfocarbamoyl toxinsDecarbamoyl toxinsMarine invertebrates (e.g., Prothotheca staminea, S. solida) wikipedia.orghznu.edu.cn
N1 ReductaseGTX1+4, NeoSTXGTX2+3, STXBacteria, Marine invertebrates (e.g., P. magellanicus) wikipedia.orghznu.edu.cn

In Vitro Enzymatic Transformations

In vitro studies are crucial for characterizing the specific enzymes involved in saxitoxinol modifications and for exploring the biocatalytic synthesis of its analogs. These controlled environments allow for a detailed investigation of enzyme function and substrate specificity.

Characterization of Biocatalytic Enzymes Involved in Saxitoxinol Modifications

Significant progress has been made in characterizing PST-transforming enzymes through recombinant protein expression. hznu.edu.cn For example, two Rieske oxygenases have been shown to catalyze sequential dihydroxylation within the saxitoxin natural product pathway, converting β-saxitoxinol to 11-β-hydroxysaxitoxin. uni.lu Specifically, SxtT is known to hydroxylate β-saxitoxinol at C12, leading to saxitoxin. hznu.edu.cnfishersci.cafishersci.ca

Sulfotransferases, such as SxtN and SxtSUL, have been biochemically characterized in vitro for their roles in installing sulfo groups on PSTs. epa.govwikipedia.org SxtN, an N-sulfotransferase, has been shown to convert saxitoxin to GTX5 and can also sulfonate α-saxitoxinol and β-saxitoxinol, albeit with lower affinity compared to saxitoxin. epa.govwikipedia.org SxtSUL, an O-sulfotransferase, is responsible for generating GTX1-GTX4 from 11-β-hydroxylated precursors. epa.govwikipedia.org These in vitro studies provide direct evidence for the enzymatic steps involved in the diversification of saxitoxinol and its congeners.

Investigation of Biocatalytic Synthesis of Saxitoxinol Analogs

Biocatalysis, utilizing isolated enzymes or enzymes within living cells, is gaining importance in synthetic chemistry due to its selectivity and environmentally friendly nature. nih.gov Modern biotechnology, including enzyme engineering and directed evolution, enables the modification of enzymes to catalyze novel transformations that are challenging to achieve through traditional chemical synthesis. nih.gov

The elucidation of the biosynthetic routes for PSTs, including those involving saxitoxinol, opens avenues for the biocatalytic production of these molecules and their structural diversification. epa.govwikipedia.org For instance, the characterization of enzymes like SxtN and SxtSUL provides a foundation for developing biocatalytic cascades to synthesize various gonyautoxins and C-toxins from saxitoxin. epa.govwikipedia.org This approach can expedite the production of these complex molecules, which are otherwise difficult to obtain through lengthy and inefficient synthetic routes or by extraction from toxic shellfish. epa.govwikipedia.org Such biocatalytic methods hold promise for generating a range of saxitoxinol analogs, including non-natural ones, for potential pharmaceutical applications and fundamental biological research. wikipedia.org

Chemical Conversions and Environmental Fate Pathways

Degradation and Stability Studies of Saxitoxinol in Aquatic Environments

The stability and degradation of saxitoxinol and its related PSTs in aquatic environments are influenced by various physicochemical and biological factors. Generally, saxitoxin (STX) and its analogs exhibit stability under specific conditions, but are susceptible to degradation through natural processes.

STX is known to be stable in slightly acidic conditions but tends to oxidize when exposed to alkaline environments. chem960.com In controlled storage conditions, STX has demonstrated stability over time in low-pH and low-temperature matrices, such as algal and bivalve extracts. uni.lu However, higher temperatures, such as those encountered during commercial processing like autoclaving (115-120°C), can lead to a significant reduction in STX-group toxins, with up to a 90% decrease attributed partly to leaching and partly to destruction or interconversion of analogs. wikidata.org In lake water, temperatures up to approximately 40°C and pH values between 7.4 and 7.8 did not substantially affect STX concentrations, though they might influence the concentrations of certain STX analogs. nih.gov

Natural factors in aquatic environments play a significant role in the degradation of PSTs. Studies in eutrophic lakes have shown that bacterioplankton and natural sunlight contribute to the reduction of STX concentrations. nih.govnih.govwikidata.org

Table 1: Degradation of Saxitoxin (STX) in Lake Water by Natural Factors
Degradation FactorObserved Reduction in STX ConcentrationExposure ConditionsSource
Bacterioplankton41–59%Lake water, various incubation times (e.g., 72-85 hours) nih.govnih.govwikidata.org
Natural Sunlight (Intracellular STX)38–52%4–8 hours exposure nih.govnih.govwikidata.org
Natural Sunlight (Extracellular Dissolved STX)Increased by 7–29%4–8 hours exposure (suggests release from cells) nih.govnih.govwikidata.org
Simulated Sunlight (Intracellular STX)16–45%Not specified, but similar to natural sunlight experiments nih.govwikidata.org
Simulated Sunlight (Extracellular Dissolved STX)Increased by 10–33%Not specified, but similar to natural sunlight experiments nih.govwikidata.org
Sunlight (Particle-free lake water, dissolved STX)13–17%Not specified, but similar to natural sunlight experiments nih.govwikidata.org

Beyond direct degradation, light exposure has also been observed to damage the sxtA gene, which is involved in STX biosynthesis, potentially inhibiting further toxin production. nih.govwikidata.org Degradation of PSTs, including STX, has also been noted during their passage through bioactive treatment plants. wikipedia.orgnih.gov

Chemical Derivatization and Interconversion Pathways

Saxitoxinol and its congeners are part of a dynamic group of compounds that can undergo various chemical derivatizations and interconversions, both naturally occurring and synthetically induced. These transformations contribute to the diverse array of PST analogs found in nature.

Naturally occurring PSTs can serve as precursors for extracellular metabolic or chemical transformations into new analogs. wikipedia.orgnih.gov Within marine invertebrates, humans, and bacteria, biotransformation pathways have been identified that lead to the conversion of PSTs into other PST analogs. wikipedia.orgnih.gov

Key chemical transformations observed during the accumulation of toxins in shellfish include the epimerization of 11-hydroxysulfate at neutral pH and the reduction of N1-OH. wikidata.org Saxitoxinol itself is recognized as a reduced analog of saxitoxin. wikidata.org The chemical interconversion between saxitoxinol and saxitoxin has been demonstrated; for instance, the synthesis of (+)-saxitoxin from saxitoxinol has been reported through an oxidation reaction at the C12 position. uni.lu

Chemical derivatization techniques are also employed in research to synthesize specific PST analogs. For example, authentic standards of deoxy analogues, such as 12β-deoxysaxitoxin (also known as 12α-saxitoxinol) and 12β-deoxygonyautoxin 5 (also known as 12α-gonyautoxinol 5), have been prepared through chemical derivatization from major PSTs like C1 and C2 toxins. wikiwand.com This highlights the utility of chemical methods in understanding and producing specific saxitoxinol-related structures.

PSTs are broadly capable of interconversions, which can be mediated by both chemical and enzymatic processes. nih.gov In shellfish and marine organisms, interconversions of sulfated STXs to the more potent STX and neosaxitoxin (neoSTX) can occur, which may have significant health implications. nih.gov Synthetic routes to the saxitoxin skeleton have also involved the preparation of decarbamoyl α-saxitoxinol. nih.gov Furthermore, the differential reduction of nitro and N-O groups has been developed as a synthetic strategy to yield diamine intermediates crucial for saxitoxin synthesis. uni.lu Oxidation at the C4 position is another chemical step in the synthetic design of saxitoxin. uni.lu

While primarily enzymatic, the action of sulfotransferases in detoxifying PSTs by adding sulfate (B86663) groups, thereby reducing their voltage-gated sodium channel binding affinity and toxicity, represents a significant modification pathway. nih.gov Conversely, enzymatic hydrolysis of sulfate groups from gonyautoxins in marine scallops can lead to the formation of more toxic parent compounds like STX and neoSTX, illustrating a reverse interconversion pathway. nih.gov

Structural Elucidation and Advanced Analytical Methodologies for Saxitoxinol

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental in determining the intricate molecular architecture of saxitoxinol and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Saxitoxinol Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of saxitoxinol. Both ¹H and ¹³C NMR data provide critical information about the connectivity and stereochemistry of the molecule. For instance, spectral comparisons of natural and synthetic β-saxitoxinol have been used to confirm its structure. amazonaws.com The chemical shifts and coupling constants observed in ¹H NMR spectra, along with key Nuclear Overhauser Effect (NOE) correlations, help in assigning the relative stereochemistry of the protons within the tricyclic core. researchgate.net

Detailed ¹H NMR spectral data for synthetic 12β-deoxygonyautoxin 3 (an α-saxitoxinol derivative) has been reported, with signals assigned using advanced 2D NMR techniques. researchgate.net While specific NMR data for saxitoxinol itself is less commonly published in isolation, it is often compared with its parent compound, saxitoxin (B1146349), and other analogs to confirm structural modifications. amazonaws.comcolab.ws

Table 1: Representative ¹H NMR Data for a Saxitoxinol Analog (12β-deoxyGTX3) researchgate.net

ProtonChemical Shift (ppm)
H-44.15
H-54.78
H-63.85
H-104.32
H-11α2.55
H-11β1.89
H-134.21

Mass Spectrometry (MS) and Tandem MS (MS/MS) Approaches for Saxitoxinol Identification

Mass spectrometry (MS) is a cornerstone for the identification and quantification of saxitoxinol and its derivatives. Due to the polar nature of these toxins, electrospray ionization (ESI) is the most common ionization technique, typically in the positive ion mode, which generates protonated molecules [M+H]⁺. ifremer.frresearchgate.net

Tandem mass spectrometry (MS/MS) is crucial for confirming the identity of these compounds by analyzing their fragmentation patterns. nih.govnih.gov The fragmentation of the saxitoxin backbone provides characteristic product ions that serve as a fingerprint for identification. For example, the loss of water and other neutral fragments from the protonated molecule is a common fragmentation pathway observed in the MS/MS spectra of saxitoxin analogs. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further enhancing the confidence in identification by allowing for the determination of elemental composition. researchgate.net

Table 2: Key Mass Spectrometric Transitions for Saxitoxin Analogs mdpi.com

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Saxitoxin (STX)300.1282.1204.1
Neosaxitoxin (NEO)316.1298.1220.1
Gonyautoxin 1 (GTX1)396.1316.1298.1
Gonyautoxin 2 (GTX2)396.1316.1298.1

High-Resolution Hydrophilic Interaction Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (HR-HILIC-ESI-Q-TOF MS) for Saxitoxinol Analogs

The coupling of high-resolution mass spectrometry with hydrophilic interaction liquid chromatography (HILIC) provides a powerful platform for the analysis of saxitoxinol and its diverse analogs. researchgate.net HR-HILIC-ESI-Q-TOF MS is particularly well-suited for separating and identifying the highly polar saxitoxin family of compounds. researchgate.net This technique has been successfully used in differential screening studies to identify new saxitoxin analogs in marine organisms. researchgate.net The high mass accuracy of the Q-TOF analyzer allows for the confident identification of known and novel analogs by comparing measured masses with theoretical values. mdpi.com This method has been instrumental in identifying biosynthetic intermediates and shunt products of the saxitoxin pathway in various organisms. researchgate.net

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation of saxitoxinol from complex matrices and from its other closely related analogs prior to detection.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of saxitoxinol. dtic.milnih.govresearchgate.net Due to the polar nature of saxitoxinol, reversed-phase HPLC can be challenging without the use of ion-pairing reagents. However, methods have been developed that successfully separate saxitoxinol and its analogs. dtic.milnih.gov Post-column derivatization with an oxidizing agent followed by fluorescence detection is a common approach that provides high sensitivity and selectivity. dtic.mil More recently, HPLC coupled directly with mass spectrometry (LC-MS) has become the method of choice, offering superior specificity and the ability to analyze a wider range of analogs simultaneously. mdpi.comnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) for Saxitoxinol Profiling

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a superior separation technique for the analysis of the highly polar saxitoxin group of toxins. ifremer.frgnest.orgresearchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which facilitates the retention and separation of polar analytes like saxitoxinol. This technique avoids the need for ion-pairing reagents, which can suppress the MS signal. gnest.org

HILIC coupled with tandem mass spectrometry (HILIC-MS/MS) is now a widely adopted method for the comprehensive profiling of saxitoxin analogs in various samples. mdpi.comgnest.org This approach allows for the separation of isomers and provides sensitive and selective quantification. ifremer.frresearchgate.net Various HILIC columns, such as those with amide-based stationary phases, have proven effective for the retention and separation of saxitoxins. mdpi.comnih.gov

Emerging Analytical Platforms for Detection and Quantification

The detection and quantification of saxitoxin (STX) and its analogues, including saxitoxinol, are critical in various research fields. While many analytical methods focus on the highly toxic parent compound, saxitoxin, specific platforms are emerging to characterize its derivatives. Saxitoxinol, the reduced analogue of STX, presents unique analytical challenges and requirements due to differences in its chemical properties and biological activity.

Receptor-based assays (RBAs) are functional methods that quantify the total toxicity of a sample by measuring the binding of toxins to their specific biological receptors. For saxitoxin and its analogues, the target receptor is site-1 of the voltage-gated sodium channel. noaa.govnih.gov The assay principle involves the competitive displacement of a labeled toxin (typically tritiated saxitoxin, [³H]-STX) from the receptor by toxins present in a sample. noaa.gov The binding affinity of an analogue to the receptor is generally proportional to its toxicity. noaa.gov

Research indicates that saxitoxinol, which is the reduced analogue of saxitoxin, exhibits a significantly lower affinity for sodium channels compared to STX. aesan.gob.es Studies using tritiated saxitoxinol ([³H]STXOL) have confirmed its very low affinity for these channels. aesan.gob.es Further investigations with a specific isomer, β-saxitoxinol, characterized it as a micromolar inhibitor of STX-sensitive sodium channels. nih.gov Electrophysiology experiments revealed that the half-maximal inhibitory concentration (IC₅₀) of β-saxitoxinol is approximately 10,000-fold weaker than that of saxitoxin, underscoring its reduced binding potency. nih.gov This substantial difference in affinity is a key characteristic distinguishing saxitoxinol from its parent compound.

Table 1: Comparative Binding Affinity of Saxitoxin vs. Saxitoxinol Analogue

CompoundReceptorRelative Affinity/PotencyReference
Saxitoxin (STX)Voltage-gated sodium channelsHigh (Nanomolar range) nih.gov
β-SaxitoxinolVoltage-gated sodium channelsLow (Micromolar range; ~10,000-fold less potent than STX) nih.gov
SaxitoxinolVoltage-gated sodium channelsVery low affinity aesan.gob.es

Immunoassays are analytical methods that use antibodies to detect and quantify specific substances. The development of antibodies with high affinity and specificity for small molecules like saxitoxin and its derivatives is a complex but powerful approach for creating sensitive detection tools.

A significant advancement in this area was the development of a radioimmunoassay (RIA) using an anti-saxitoxinol antibody. acs.org To produce this antibody, an immunogen was synthesized by coupling saxitoxinol to a carrier protein, bovine serum albumin (BSA). acs.org The resulting polyclonal antibody raised in rabbits demonstrated a moderate affinity for saxitoxinol, with an association constant (Ko) of approximately 5x10⁷ L/mole. acs.org

A crucial characteristic of this antibody is its cross-reactivity profile. It cross-reacts extensively (greater than 90%) with saxitoxin, making the assay suitable for detecting the parent toxin. acs.org However, its cross-reactivity with neosaxitoxin is less than 1%, indicating a high degree of specificity that can distinguish between different toxin subgroups. acs.org This RIA, employing a "second antibody" format, is capable of detecting picomole quantities of saxitoxin, highlighting its sensitivity. acs.org While the assay was developed for saxitoxin analysis in clam extracts, its foundation on a saxitoxinol-derived antibody demonstrates a key strategy for producing targeted immunochemical reagents. acs.org

Table 2: Characteristics of Anti-Saxitoxinol Antibody and Immunoassay

ParameterDescriptionReference
ImmunogenSaxitoxinol conjugated to Bovine Serum Albumin (BSA) acs.org
Antibody TypePolyclonal, raised in rabbits acs.org
Assay FormatRadioimmunoassay (RIA) acs.org
Affinity for SaxitoxinolModerate (Ko ~ 5x10⁷ L/mole) acs.org
Cross-Reactivity (Saxitoxin)>90% acs.org
Cross-Reactivity (Neosaxitoxin)<1% acs.org
Detection LimitPicomole quantities acs.org

Biosensors are analytical devices that convert a biological response into a measurable signal, offering rapid and often portable detection capabilities. nih.gov The development of biosensors for marine toxins has focused heavily on highly toxic compounds like saxitoxin. nih.goveuropa.eu These platforms are generally categorized as electrochemical, optical, or piezoelectric and often utilize specific recognition elements like antibodies or nucleic acid aptamers. nih.gov

While a wide array of biosensors has been developed for saxitoxin, specific biosensor applications for saxitoxinol monitoring are not yet widely reported. However, research into the broader family of saxitoxins provides a framework for potential future applications. For instance, electrochemical biosensors, including label-free aptasensors built on materials like MXene (Ti₃C₂Tₓ) or graphene, have demonstrated high sensitivity for STX, with detection limits in the nanomolar range. researchgate.netnih.govmdpi.comresearchgate.net Optical biosensors, such as those based on surface plasmon resonance (SPR), have also been effectively used for STX detection. nih.gov

Although routine monitoring biosensors for saxitoxinol are not established, saxitoxinol analogues have been utilized in specialized research contexts that employ biosensing principles. In one study, β-saxitoxinol was used as a tool in whole-cell electrophysiology experiments to investigate the mechanism of covalent modification of voltage-gated sodium channels. nih.gov In this context, the sodium channel itself acts as the biological sensing element, and its response (ion current) is the measured signal. This research leveraged the low, reversible binding affinity of β-saxitoxinol to confirm that high-affinity toxin binding is a prerequisite for irreversible channel inhibition by other conjugates. nih.gov Additionally, recent analytical work has led to the identification of new analogues such as 12α-saxitoxinol (12β-deoxysaxitoxin) in cyanobacteria and dinoflagellates, which could become targets for future biosensor development. mdpi.com

Table 3: Biosensor Platforms and Research Applications

Biosensor Type / ApplicationPrinciple / Recognition ElementTarget Analyte(s)Key Findings / PotentialReference
Electrochemical AptasensorAptamer on MXene or Graphene ElectrodeSaxitoxin (STX)High sensitivity (LOD ~0.03-1 nM). Potential for adaptation to saxitoxinol. researchgate.netnih.govmdpi.com
Optical Biosensor (SPR)Antibody or Aptamer ImmobilizationSaxitoxin (STX)Real-time, label-free detection. Platform could be used with anti-saxitoxinol antibodies. nih.gov
Electrophysiology ResearchVoltage-gated sodium channelβ-SaxitoxinolUsed to probe the mechanism of channel inhibition, demonstrating that low-affinity binding does not lead to irreversible modification. nih.gov
Analytical IdentificationLiquid Chromatography-Mass Spectrometry12α-SaxitoxinolIdentification of new, naturally occurring saxitoxinol analogues. These could be future targets for specific biosensors. mdpi.com

Molecular Mechanisms of Action and Target Interactions of Saxitoxinol

Interaction with Voltage-Gated Ion Channels

Voltage-gated sodium channels (NaV channels) are crucial membrane proteins responsible for the initiation and propagation of action potentials in excitable cells, such as neurons and muscle cells. Saxitoxinol, like saxitoxin (B1146349), interferes with this fundamental physiological process. nih.govsfu.camdpi.com

Saxitoxin (STX) and its derivatives, including saxitoxinol, bind with high affinity to Receptor Site 1 on voltage-gated sodium channels. nih.govmdpi.comaesan.gob.eseurofinsdiscovery.com This site is located in the outer vestibule of the channel pore, a water-filled region formed by the four P-loops of the α-subunit. nih.govmdpi.com The binding is characterized by an equimolar ratio, meaning one toxin molecule binds to one ion channel. mdpi.comnih.gov The interaction is primarily electrostatic, with the positively charged guanidinium (B1211019) moieties of the toxin attracted to fixed anionic charges at the channel's outer lip. nih.govmdpi.com Key amino acid residues forming this binding site include aspartic acid (D), glutamic acid (E), lysine (B10760008) (K), and alanine (B10760859) (A) residues within the P-loops of domains I-IV. nih.gov

The binding of saxitoxinol to Receptor Site 1 effectively blocks the inward flow of sodium ions into the cell. nih.govsfu.ca This blockade prevents the depolarization of the cell membrane, thereby inhibiting the generation and transmission of nerve impulses in peripheral nerves and skeletal muscles. sfu.casquarespace.com The guanidinium group of saxitoxin and its analogs can act as a cationic substitute for the sodium ion, physically obstructing the channel pore from the exterior. nih.gov Studies have shown that both the guanidinium and hydroxyl groups are essential for the toxin's recognition by the sodium channel, as modifications in these areas can lead to a loss of biological function. nih.gov

While saxitoxin is a potent and reversible blocker of voltage-gated sodium channels, saxitoxinol, as a reduced analog, has been reported to exhibit a very low affinity to sodium channels in some studies. aesan.gob.es However, other research indicates that derivatives of saxitoxinol, such as β-saxitoxinol, can still act as micromolar inhibitors of STX-sensitive channels. nih.gov This suggests that the specific structural modifications in saxitoxinol compared to saxitoxin influence its binding affinity and the efficacy of channel blockade. For instance, a STX-maleimide-coumarin derivative, which is derived from β-saxitoxinol, has been shown to irreversibly block Na+ conductance, implying that high-affinity toxin binding is a prerequisite for covalent protein modification and irreversible current block. nih.govresearchgate.net

Binding Site Characterization on Sodium Channels

Exploration of Novel Molecular Targets for Saxitoxinol

While voltage-gated sodium channels remain the primary and most well-characterized targets for saxitoxin and its analogs, research has explored other potential molecular interactions. Saxitoxin, the parent compound, has been found to bind to human potassium channels, though its mechanism of interaction differs, modifying channel gating rather than direct pore blockade. nih.gov It has also been shown to interact with voltage-gated calcium channels, reducing Ca2+ currents in L-type calcium channels. nih.govmdpi.comsci-hub.se Additionally, saxitoxin has been reported to bind to neuronal nitric oxide synthase, STX metabolizing enzymes, and certain circulatory fluid proteins like a transferrin-like family of proteins and a unique protein in pufferfish blood. sci-hub.se While these studies primarily focus on saxitoxin, they open avenues for investigating whether saxitoxinol or its specific derivatives might also exhibit similar interactions with these or other novel targets, given their structural similarities and potential for varied pharmacological profiles.

Comparative Molecular Activity and Selectivity of Saxitoxinol and Related Analogs

Saxitoxinol is part of a broader family of saxitoxin analogs, which include neosaxitoxin (neoSTX) and gonyautoxins (GTX). aesan.gob.eswikipedia.orgwikipedia.orgwikipedia.org These analogs vary in potency and are categorized based on substituent side chains, such as carbamates, sulfates, hydroxyls, hydroxybenzoates, or acetates. squarespace.com While many saxitoxin analogs, including neosaxitoxin and gonyautoxins I-III, show similar NaV-inhibitory activity to saxitoxin, their affinities can differ depending on their functional groups. mdpi.commdpi.com

A comparative study on the binding and toxicity of saxitoxin and saxitoxinol in mice and cultured cells demonstrated differences, with saxitoxinol showing very low affinity to sodium channels in one experiment with rats where tritiated saxitoxinol was used. aesan.gob.esgrafiati.com This suggests that the reduction in saxitoxinol significantly impacts its interaction with sodium channels compared to the more potent saxitoxin.

The diversity among saxitoxin analogs allows for varying degrees of affinity and selectivity for different NaV channel subtypes. For example, certain synthetic 11-substituted STX analogs have shown selective and potent inhibitory activity against specific NaV subtypes, such as NaV1.2 or NaV1.5. mdpi.com While direct comprehensive data on the subtype selectivity of saxitoxinol itself is limited, the understanding derived from its parent compound and other analogs suggests that subtle structural differences can lead to distinct pharmacological profiles. The presence of a hydroxyl group at C13 in decarbamoylsaxitoxin (B1670104) (dcSTX) or a sulfate (B86663) ester at C11 in gonyautoxins I-III, for instance, leads to analogs with varying, yet often similar, NaV-inhibitory activities to saxitoxin. mdpi.com

Comparative Binding Affinity of Saxitoxin Analogs to Voltage-Gated Sodium Channels (Illustrative Data)

Compound NameBinding Affinity (Kd/IC50)TargetReference
Saxitoxin (STX)1.4 nM (Kd)NaV Channel Site 1 (Rat Brain Membranes) eurofinsdiscovery.com
Neosaxitoxin (NeoSTX)High Affinity (very low dissociation constant)NaV Channels nih.gov
Saxitoxinol (STXOL)Very low affinitySodium Channels aesan.gob.es
β-SaxitoxinolMicromolar inhibitorSTX-sensitive channels nih.gov

Note: The specific binding affinity values for saxitoxinol are less commonly reported with high precision compared to saxitoxin, and its activity is generally described as significantly lower than STX. The table above provides an illustrative comparison based on available information.

Synthetic Chemistry of Saxitoxinol and Its Analogs

Total Synthesis Approaches to the Saxitoxinol Core Skeleton

More contemporary strategies have prioritized the stereoselective construction of the tricyclic framework. One notable approach involves a neighboring acyl group-assisted cyclization strategy, which enables the formation of a fully protected Saxitoxinol tricycle under mild reaction conditions. researchgate.netjst.go.jp This intermediate has demonstrated its versatility, serving as a key building block for the total synthesis of various saxitoxin (B1146349) analogs, including (+)-decarbamoyl saxitoxin (dcSTX) and (+)-gonyautoxin 3 (GTX3). researchgate.netjst.go.jp

Another innovative strategy for assembling the ABC tricyclic framework of saxitoxin, encompassing the spiro-aminal motif characteristic of Saxitoxinol, utilizes a cascade bromocyclization of an internal alkyne featuring guanidine (B92328) and urea (B33335) functionalities. This methodology facilitates the stereoselective construction of the BC ring system. Subsequently, the A ring is formed through the guanylation of a cyclic urea, culminating in a concise stereocontrolled total synthesis of (+)-decarbamoyl-α-saxitoxinol, a naturally occurring saxitoxin analog. researchgate.net

In 2006, Du Bois and Fleming reported an enantioselective synthesis of (+)-saxitoxin, which involved the preparation of a cyclic sulfamate (B1201201) intermediate via Rh-catalyzed C–H activation. A pivotal step in their route was the AgNO3-initiated formation of a nine-membered heterocycle, followed by alkene ketohydroxylation, which triggered a transannular cyclization to yield the 5/6 fused bicyclic structure. From this advanced intermediate, both Saxitoxinol and (+)-saxitoxin were successfully accessed. thieme-connect.com

Nagasawa and colleagues have also made significant contributions to this field, achieving the total synthesis of (−)- and (+)-decarbamoyloxysaxitoxin and (+)-saxitoxin. mountainscholar.org Their synthetic routes frequently leverage a fully protected Saxitoxinol derivative as a crucial intermediate. researchgate.netjst.go.jpmountainscholar.org

Stereocontrolled Synthesis Strategies for Saxitoxinol Stereoisomers

The presence of multiple chiral centers in Saxitoxinol mandates highly stereocontrolled synthetic strategies. These often rely on the use of chiral starting materials or the implementation of asymmetric reactions to precisely establish the desired stereochemistry.

One effective method involves the sequential Overman rearrangement of an allylic vicinal diol derived from D-malic acid. This transformation efficiently installs two consecutive carbon-nitrogen bonds at the C-5 and C-6 positions of the saxitoxin core. researchgate.netx-mol.netnih.gov The bicyclic guanidine unit is subsequently formed via intramolecular aminal formation of an acyclic bis-guanidine derivative. researchgate.netx-mol.netnih.gov This strategy has enabled the synthesis of (+)-decarbamoyl-β-saxitoxinol and even an unnatural skeletal isomer, (−)-iso-dc-saxitoxinol. researchgate.netx-mol.netnih.gov

Another stereoselective total synthesis of (+)-saxitoxin, which inherently proceeds through a Saxitoxinol-like intermediate, employs a silver(I)-initiated hydroamination cascade. This cascade effectively constructs the bicyclic guanidinium (B1211019) ion core from a propargyl-bis-guanidine, forming two C-N bonds, one C-O bond, and three rings as a single stereoisomer in a single synthetic operation. This streamlined process allowed for the completion of (+)-saxitoxin synthesis in 14 steps from N-Boc-L-serine methyl ester. nih.govacs.org The stereochemistry of the C-O bond at C12 in a key intermediate was inferred from its ultimate conversion to β-saxitoxinol. nih.gov

The synthesis of 4,5-epi-11-hydroxy-saxitoxinol has been accomplished by utilizing D-ribose to direct an asymmetric Mannich reaction, providing a versatile route to various saxitoxin analogs with precise stereochemical control. nih.gov

Design and Synthesis of Saxitoxinol Analogs for Structure-Activity Relationship Studies

The synthesis of Saxitoxinol analogs is indispensable for elucidating structure-activity relationships (SARs) and for the rational design of novel compounds with tailored biological profiles. Many naturally occurring analogs exhibit variations in their carbamoyl (B1232498) group or possess additional hydroxylations. researchgate.netjst.go.jp

Synthetic efforts have been directed towards modifying the Saxitoxinol core to introduce new functionalities. For instance, the synthesis of 11-saxitoxinethanoic acid (SEA), an unusual STX derivative characterized by a carbon-carbon bond at the C11 position, has been successfully achieved. This synthesis involved a Mukaiyama aldol (B89426) condensation reaction with a silyl (B83357) enol ether derived from a fully protected Saxitoxinol intermediate. researchgate.netjst.go.jpepa.govmdpi.comumich.edu This strategy is particularly relevant for synthesizing analogs that mimic the C11-substituted features found in more complex toxins such as zetekitoxin AB. mdpi.com

Researchers have also synthesized C13-N-substituted STX derivatives, incorporating guanidine, urea, or acetamide (B32628) groups, starting from a fully protected Saxitoxinol derivative. These modifications are of significant interest because molecular docking studies have suggested that the C13 carbamoyl group of STX interacts with residue E403 in the pore region of NaV channels. researchgate.net

The ability to introduce diverse substituents at various positions on the Saxitoxinol core, often originating from a common protected Saxitoxinol intermediate, is crucial for conducting comprehensive SAR studies.

Chemoenzymatic Synthesis and Combinatorial Biosynthesis for Novel Saxitoxinol Derivative Generation

Chemoenzymatic synthesis, which synergistically combines the strengths of chemical synthesis with the precision of enzymatic catalysis, offers a potent methodology for accessing complex natural products and their derivatives, often with high specificity and enantioselectivity. preprints.orgmdpi.com

In the context of Saxitoxinol, specific Rieske oxygenases, such as SxtT and GxtA, have been characterized for their ability to perform stereoselective hydroxylation reactions on β-saxitoxinol or saxitoxin. preprints.orgmdpi.comnih.gov For example, the enzyme SxtT catalyzes the stereoselective hydroxylation of β-saxitoxinol, directly leading to the formation of saxitoxin. nih.gov These enzymes, despite sharing high sequence identity, can install hydroxyl groups at distinct carbon positions within the saxitoxin scaffold, thereby offering opportunities for rational enzyme engineering to modulate regioselectivity. rsc.org

The biosynthesis of saxitoxin, which proceeds through β-saxitoxinol as a key intermediate, involves a series of enzymatic transformations. The initial step is catalyzed by SxtA, a polyketide synthase (PKS)-like enzyme, which forms an ethyl ketone intermediate from malonyl-CoA and arginine. noaa.govresearchgate.netacs.orgresearchgate.net Subsequent, yet uncharacterized, enzymatic reactions are proposed to lead to β-saxitoxinol, with SxtH potentially catalyzing the β-hydroxylation of a linear arginine derivative. noaa.gov Following the formation of β-saxitoxinol, SxtT performs a hydroxylation at the C12 position, yielding saxitoxin. noaa.gov

While the complete details of the biosynthetic pathway leading to the tricyclic skeleton of Saxitoxinol are still under active investigation, studies have successfully identified conditions for synthesizing proposed tricyclic biosynthetic intermediates, such as 12,12-dideoxy-decarbamoyloxySTX (dd-doSTX), from di-Boc protected 11-hydroxy-IntC'2 in a single step. researchgate.netnih.gov The identification of these intermediates in toxin-producing cyanobacteria suggests that the tricyclic Saxitoxinol skeleton is constructed biosynthetically through mechanisms analogous to these chemical reactions. nih.gov

The integration of engineered enzymes and a deeper understanding of biosynthetic pathways holds significant promise for the divergent synthesis of Saxitoxinol analogs, facilitating the rapid generation of novel derivatives for advanced research. nih.govrsc.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
Saxitoxinol49789083 nih.gov
Saxitoxin (STX)56947150 wikipedia.orgnih.gov
(+)-Decarbamoyl saxitoxin (dcSTX)24941628 wikipedia.org
L-serine methyl ester123048
D-malic acid6915570
N-Boc-L-serine methyl ester104279

Note: Specific isomers or intermediates (e.g., (+)-gonyautoxin 3, 11-saxitoxinethanoic acid, 12,12-dideoxy-decarbamoyloxySTX) may not have individual PubChem CIDs readily available or are referred to by their common names within the context of their parent compound's synthesis. For β-Saxitoxinol, it refers to a specific stereoisomer of Saxitoxinol, hence the CID for Saxitoxinol is provided.

Conceptual Data Tables:

Table 1: Total Synthesis Approaches to Saxitoxinol Core

Synthetic Approach (Reference)Key Intermediate(s)Key Reaction(s)Notes
Nagasawa et al. researchgate.netjst.go.jpFully protected saxitoxinol tricycleNeighboring acyl group assisted cyclizationMild conditions, versatile for various STX analogs
Nishikawa et al. researchgate.netSpiro-aminal structure (BC ring)Cascade bromocyclization of alkyne; guanylation of cyclic ureaConcise, stereoselective synthesis of (+)-decarbamoyl-α-saxitoxinol
Du Bois and Fleming thieme-connect.comCyclic sulfamate, nine-membered heterocycleRh-catalyzed C–H activation, AgNO3-initiated guanidine formation, alkene ketohydroxylation, transannular cyclizationEnantioselective, accesses saxitoxinol

Table 2: Stereocontrolled Synthesis Strategies for Saxitoxinol Stereoisomers

Stereocontrol Strategy (Reference)Chiral Starting Material/AuxiliaryKey Reaction(s)Products/Stereoisomers
Okuyama et al. researchgate.netx-mol.netnih.govD-malic acidSequential Overman rearrangement, intramolecular aminal formation(+)-decarbamoyl-β-saxitoxinol, (-)-iso-dc-saxitoxinol
Bhonde and Looper nih.govacs.orgN-Boc-L-serine methyl esterSilver(I)-initiated hydroamination cascade(+)-saxitoxin (via β-saxitoxinol intermediate)
Nishikawa et al. nih.govD-riboseAsymmetric Mannich reaction4,5-epi-11-hydroxy-saxitoxinol

Ecological Research and Environmental Dynamics of Saxitoxinol

Occurrence and Distribution Patterns of Saxitoxinol in Marine and Freshwater Ecosystems

Saxitoxinol, as an analog of saxitoxin (B1146349), shares the distribution patterns of the broader saxitoxin group. These neurotoxins are naturally produced by specific marine dinoflagellates and freshwater cyanobacteria who.intmdpi.comresearchgate.netnih.govnih.govwikipedia.orgmdpi.comnih.govebi.ac.uknih.govmdpi.com.

In marine environments, the primary producers of saxitoxins, including their analogs, are eukaryotic dinoflagellates belonging to genera such as Alexandrium, Gymnodinium, and Pyrodinium who.intmdpi.comresearchgate.netnih.govnih.govwikipedia.orgmdpi.comnih.govmdpi.com. Alexandrium species are particularly abundant and widespread producers nih.gov. These organisms often produce saxitoxins in high concentrations during harmful algal bloom (HAB) events, commonly known as "red tides" mdpi.comwikipedia.orgsquarespace.complos.orgresearchgate.net. The presence of saxitoxins in marine environments is well-documented globally, leading to frequent bans on commercial and recreational shellfish harvesting in coastal waters across North America, Western Europe, East Asia, Australia, New Zealand, and South Africa wikipedia.orgebi.ac.uk.

In freshwater ecosystems, saxitoxins are produced by prokaryotic cyanobacteria, including species from the genera Anabaena, Cylindrospermopsis, Aphanizomenon, Planktothrix, Lyngbya, Dolichospermum, and Raphidiopsis who.intmdpi.comresearchgate.netnih.govnih.govwikipedia.orgmdpi.comebi.ac.uknih.govmdpi.com. Saxitoxins have been reported in various freshwater bodies on all continents, though often at trace amounts (<0.5 µg/L) who.int. However, high concentrations, up to 193 µg/L, have been observed in surface blooms or scums formed by bloom-forming taxa like Raphidiopsis and Dolichospermum who.int. The sxtA gene, responsible for saxitoxin production, has been detected in freshwater systems like Lake Erie, indicating the presence of potential saxitoxin-producing cyanobacteria nih.gov.

While specific quantitative data on the environmental prevalence of Saxitoxinol distinct from other saxitoxin analogs are limited in general ecological surveys, its identity as a saxitoxin analog implies its co-occurrence with the parent compound and other derivatives in these diverse aquatic habitats. Research on its metabolism and elimination in organisms confirms its presence and interaction within biological systems mdpi.comresearchgate.netnih.govsquarespace.comaesan.gob.es.

Trophic Transfer and Biotransformation of Saxitoxinol in Aquatic Food Webs

The trophic transfer and biotransformation of saxitoxins, including Saxitoxinol, are well-established processes within aquatic food webs. These toxins accumulate in various organisms, serving as vectors for their movement through different trophic levels who.intwikipedia.orgmdpi.comsquarespace.comebi.ac.ukaesan.gob.esnoaa.govnih.govvliz.be.

Trophic Transfer: Filter-feeding bivalve molluscs, such as mussels, clams, oysters, and scallops, are primary vectors in marine environments who.intwikipedia.orgmdpi.comsquarespace.complos.orgebi.ac.ukaesan.gob.esnoaa.govnih.govvliz.be. These organisms accumulate saxitoxins in their digestive organs and soft tissues by filtering toxic algal cells from the water column, often without apparent harm to themselves nih.govnih.govsquarespace.complos.org.

Beyond traditional filter-feeders, saxitoxins can transfer through zooplankton, forage fish, and benthic invertebrates, ultimately reaching higher trophic levels, including seabirds and marine mammals mdpi.comnoaa.govnih.gov. There is growing concern about the accumulation of saxitoxins in commercially important predatory fish species, such as Alaskan salmon and halibut, although the precise trophic transfer pathways for saxitoxins in these fish are still being investigated researchgate.netnoaa.gov. Freshwater species also exhibit bioaccumulation, with studies demonstrating toxin levels reaching several hundred µg/g fresh weight in some organisms who.int.

Biotransformation: Biotransformation of PSTs, including saxitoxinol, into other analogs occurs within various organisms. This process can alter the toxicity profile of the accumulated toxins. Key findings include:

Marine Invertebrates: Biotransformation of PSTs has been identified within marine invertebrates mdpi.comresearchgate.net. For instance, enzymatic transformation of carbamoyl (B1232498) and carbamoyl-N sulfated toxins into decarbamoyl compounds has been detected in species like the little neck clam (Prothotheca staminea) mdpi.com.

Bacteria: Marine bacteria, such as Vibrio and Pseudomonas species, have been shown to metabolize PSTs, including the transformation of gonyautoxin (GTX) derivatives into saxitoxin (STX) through reductive eliminations mdpi.com. This suggests a role for bacterial communities in the clearance of PSTs from bivalve molluscs mdpi.com.

Vertebrates: Studies involving radiolabelled Saxitoxinol ([3H]-STXOL) in rats have demonstrated its metabolism and elimination. For example, after intravenous administration, [3H]-STXOL showed a rapid disappearance from plasma with a half-life of 29.3 minutes, and radioactivity reached a maximum in most tissues, including the brain, within 8 hours who.intmdpi.comresearchgate.netnih.govsquarespace.comresearchgate.netaesan.gob.es. This indicates that Saxitoxinol undergoes metabolic processes within vertebrate systems, leading to its distribution and eventual elimination.

The variability in toxin profiles observed in different species is influenced by factors such as filtration capacity, the specific dinoflagellate species present, abiotic factors (e.g., latitude-dependent physiology), and the biotransformation processes occurring during trophic transfer nih.gov.

Environmental Degradation Pathways of Saxitoxinol

The environmental degradation of saxitoxins, and by extension Saxitoxinol, is a crucial aspect of their environmental dynamics, influencing their persistence and potential impact in aquatic systems.

Hydrolysis: Saxitoxins undergo slow hydrolysis at room temperature, particularly at high pH (around 10), with reported half-lives for breakdown reactions ranging from 1 to 10 weeks who.int. In natural waters, saxitoxin has been observed to persist for up to two months who.int.

Chemical Degradation (e.g., Chlorination): Chlorination has been investigated as an effective treatment option for degrading and removing saxitoxins from water, particularly those produced by cyanobacteria nih.gov. The effectiveness of chlorine in degrading saxitoxins is pH-dependent, with degradation increasing rapidly around pH 7.5 and over 90% removal possible at pH 9, provided a free chlorine residual of 0.5 mg/L is maintained for 30 minutes nih.gov. This suggests that the ionic form of the toxins at higher pH values may be more susceptible to oxidation by chlorine nih.gov. While parent compounds may no longer be detected, the nature of the degradation products is not always fully characterized, though acute toxicity can be eliminated nih.gov.

Biodegradation: While some earlier studies suggested that saxitoxins were not readily biodegradable by freshwater bacteria, more recent research indicates that indigenous microorganisms in lake water can contribute to the reduction of dissolved, extracellular saxitoxin levels mdpi.com. Studies have shown partial microbial degradation or transformation, with reductions of various saxitoxin analogs ranging from 28% to 72% by lake water bacteria mdpi.com.

Photolysis: Exposure to natural or simulated sunlight has been shown to have a significant impact on the stability of saxitoxins mdpi.com. Sunlight can lead to a reduction in intracellular saxitoxin levels (16-45%) and an increase in extracellular saxitoxin (10-33%) mdpi.com. Furthermore, light exposure can damage the sxtA gene, which is involved in saxitoxin synthesis, potentially inhibiting further biosynthesis mdpi.com. In particle-free lake water, sunlight can reduce ambient, dissolved saxitoxin by 13-17% mdpi.com.

As Saxitoxinol is a saxitoxin analog, it is reasonable to infer that it is subject to similar environmental degradation pathways, including hydrolysis, chemical oxidation (like chlorination), biodegradation by microorganisms, and photolysis.

Intracellular Biological Role of Saxitoxinol in Producing Microorganisms

The intracellular biological role of Saxitoxinol within producing microorganisms is primarily understood in the context of the saxitoxin (STX) biosynthesis pathway. Saxitoxinol is not merely an end-product but an intermediate in the complex enzymatic cascade that leads to the formation of the diverse saxitoxin analogs.

The biosynthesis of saxitoxins, including Saxitoxinol, has been extensively studied, particularly in cyanobacteria, where the saxitoxin biosynthetic gene cluster (sxt) has been identified mdpi.comresearchgate.netnih.govnih.govebi.ac.uknoaa.gov. This gene cluster contains a core set of genes responsible for STX biosynthesis, although variations in the gene profile among different producing organisms lead to the production of a specific suite of STX analogs mdpi.com.

Within this pathway, β-saxitoxinol is recognized as a natural product intermediate noaa.gov. Its formation involves a series of uncharacterized reactions that include intramolecular cyclization, carbamoylation, and hydroxylation of precursor molecules noaa.gov. Following the formation of β-saxitoxinol, further enzymatic steps, such as hydroxylation at the C12 position catalyzed by the Rieske oxygenase SxtT, lead to the final saxitoxin structure noaa.gov. This indicates that Saxitoxinol serves as a crucial building block or precursor in the intracellular machinery of toxin production.

While its role as a biosynthetic intermediate is clear, the broader intracellular ecological or physiological functions of saxitoxins (and by extension, Saxitoxinol) for the producing organisms themselves are still areas of ongoing research nih.govsquarespace.com. Hypotheses include roles in chemical defense against grazers or competitors, or as a means of nutrient acquisition, although definitive evidence for these specific intracellular roles remains to be fully elucidated nih.govsquarespace.com. Therefore, the primary known intracellular biological role of Saxitoxinol is its integral position as an intermediate in the complex biosynthesis of saxitoxins within these microorganisms.

Q & A

Q. What are the validated analytical methods for detecting saxitoxinol in complex biological matrices?

Saxitoxinol is typically quantified using liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI). Key parameters include a C18 column, isocratic elution with 0.1% formic acid in water/acetonitrile (95:5), and MRM transitions at m/z 300 → 204 (quantifier) and 300 → 182 (qualifier) . Sample preparation requires solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to remove interfering compounds. Method validation should include spike-recovery tests (70–120%) and cross-lab reproducibility checks using certified reference materials (CRMs) like NIST SRM 4322 .

Q. How is saxitoxinol biosynthesized in cyanobacterial systems?

Saxitoxinol (β-STOH) is produced via hydroxylation of precursor molecules by Rieske oxygenases SxtT and GxtA in Cylindrospermopsis raciborskii and other PST-producing cyanobacteria . The pathway involves:

  • Genetic basis : Clustering of sxt genes (e.g., sxtA, sxtG) under regulatory control of nitrogen availability.
  • Key steps : C–H hydroxylation at C12α (SxtT) or C11β (GxtA) positions, with Fe-S cluster dependency confirmed via UV-Vis spectroscopy .
  • Experimental validation : Gene knockout strains coupled with LC-MS profiling to trace intermediate accumulation.

Q. What are the standard protocols for isolating saxitoxinol from environmental samples?

Isolation involves:

  • Cyanobacterial culture : Growth in BG-11 medium under 16:8 light-dark cycles.
  • Extraction : Lyophilized cells homogenized in 0.1M acetic acid, centrifuged, and filtered (0.22 µm).
  • Purification : Hydrophilic interaction chromatography (HILIC) with a zwitterionic column (e.g., ZIC-cHILIC) and post-column oxidation for fluorescence detection .

Advanced Research Questions

Q. How can researchers experimentally resolve contradictions between enzyme kinetics and structural data for SxtT/GxtA selectivity?

Divergent selectivity (e.g., SxtT’s C12α vs. GxtA’s C11β hydroxylation) may arise from subtle active-site differences. Strategies include:

  • Site-directed mutagenesis : Targeting residues in the substrate-binding pocket (e.g., Phe137 in SxtT vs. Leu142 in GxtA) .
  • Structural analysis : X-ray crystallography (1.8–2.2 Å resolution) to compare substrate-enzyme hydrogen bonding networks.
  • Kinetic assays : Measure kcat/Km under varied pH and temperature to assess catalytic efficiency. Contradictions may stem from crystallization artifacts or assay conditions (e.g., anaerobic vs. aerobic setups) .

Q. What methodologies are optimal for studying saxitoxinol’s interaction with voltage-gated sodium channels (VGSCs)?

Use patch-clamp electrophysiology on HEK293 cells expressing human Nav1.4 channels:

  • Dose-response curves : Apply saxitoxinol (1 nM–10 µM) to measure IC50 values.
  • Competition assays : Co-apply tetrodotoxin (TTX) to confirm binding at neurotoxin site 1.
  • Structural modeling : Molecular docking (e.g., AutoDock Vina) with VGSC homology models based on PDB 6AGF .

Q. How can genetic engineering elucidate saxitoxinol’s ecological role in cyanobacterial blooms?

  • Knockout strains : Delete sxtT or gxtA in Raphidiopsis raciborskii and compare growth rates/toxicity in co-culture with zooplankton (e.g., Daphnia magna).
  • Heterologous expression : Express sxt clusters in E. coli BL21 to assess pathway functionality under non-native promoters.
  • Metabolomics : LC-HRMS-based untargeted profiling to identify secondary metabolites induced by saxitoxinol .

Q. What statistical approaches are recommended for analyzing variability in saxitoxinol toxicity assays?

  • Multivariate analysis : Principal component analysis (PCA) to distinguish toxicity drivers (e.g., pH, temperature).
  • Error propagation : Monte Carlo simulations to quantify uncertainty in LC-MS data and EC50 calculations.
  • Meta-analysis : Compare datasets across studies using random-effects models to account for inter-lab variability .

Data Management & Reproducibility

Q. How should researchers document saxitoxinol-related data for reproducibility?

  • Raw data : Deposit LC-MS spectra in public repositories (e.g., MetaboLights) with ISA-Tab metadata.
  • Protocols : Share step-by-step methods on protocols.io , including troubleshooting steps (e.g., column clogging in HILIC).
  • Code : Publish R/Python scripts for peak integration and kinetic modeling on GitHub .

Q. What are common pitfalls in crystallizing saxitoxinol-binding enzymes, and how can they be mitigated?

  • Crystal optimization : Use additive screens (Hampton Research) and microseeding.
  • Radiation damage : Collect data at 100K with low-dose synchrotron radiation.
  • Phase problem : Solve via molecular replacement using homologs (e.g., PDB 6FLP for Rieske oxygenases) .

Q. How can environmental monitoring studies design effective sampling regimes for saxitoxinol?

  • Spatiotemporal sampling : Stratify water columns (0–5 m depth) during cyanobacterial blooms.
  • Matrix considerations : Filter samples (0.45 µm) to separate dissolved vs. particulate toxin fractions.
  • QC/QA : Include field blanks and spikes to control for adsorption losses .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Saxitoxinol
Reactant of Route 2
alpha-Saxitoxinol

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